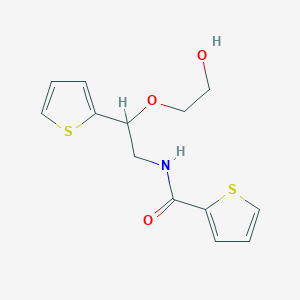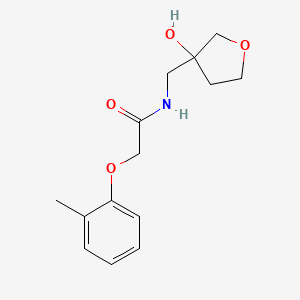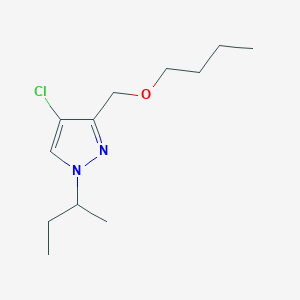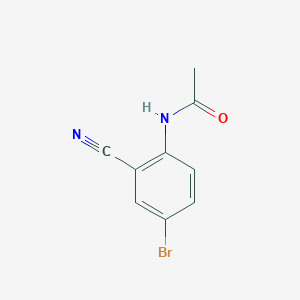![molecular formula C11H19NO2 B2355939 Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 2287236-74-0](/img/structure/B2355939.png)
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate, also known as TBABH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been shown to exhibit potent antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Wirkmechanismus
The exact mechanism of action of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the target organism. It has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of viral replication, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is its ability to inhibit the activity of various enzymes and proteins, making it a useful tool for studying their functions. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate research, including the development of new drugs based on its structure, the use of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate as a chiral auxiliary in asymmetric synthesis, and the study of its potential anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate and its potential applications in various research fields.
Synthesemethoden
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of tert-butyl 2-oxocyclohexylcarbamate with lithium diisopropylamide (LDA) to form an enolate intermediate. This intermediate is then treated with (1R,2S)-1-chloro-2,3-epoxypropane in the presence of a catalyst to form the desired compound.
Eigenschaften
IUPAC Name |
tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)9-7-4-5-8(6-7)12-9/h7-9,12H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCKULARZVLCSH-DJLDLDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCC(C2)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H]2CC[C@H](C2)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)





![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)
![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)
![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)